![molecular formula C19H21ClN2O B5792943 1-(4-chlorophenyl)-4-(3,4-dimethylbenzoyl)piperazine](/img/structure/B5792943.png)
1-(4-chlorophenyl)-4-(3,4-dimethylbenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-4-(3,4-dimethylbenzoyl)piperazine, commonly known as CDMB-PZ, is a chemical compound that belongs to the piperazine family. It is a potent and selective inhibitor of the dopamine transporter, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Wirkmechanismus
CDMB-PZ works by inhibiting the reuptake of dopamine by the dopamine transporter, which leads to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels can improve the symptoms of Parkinson's disease and 1-(4-chlorophenyl)-4-(3,4-dimethylbenzoyl)piperazine.
Biochemical and Physiological Effects:
CDMB-PZ has been shown to increase dopamine levels in the brain, which can improve the symptoms of Parkinson's disease and 1-(4-chlorophenyl)-4-(3,4-dimethylbenzoyl)piperazine. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CDMB-PZ in lab experiments is its high selectivity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine transporters in the brain. However, one limitation of using CDMB-PZ is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of CDMB-PZ. One direction is the development of more potent and selective dopamine transporter inhibitors for the treatment of neurological disorders. Another direction is the investigation of the long-term effects of CDMB-PZ on dopamine levels in the brain and its potential for neuroprotection. Additionally, the use of CDMB-PZ as a tool in neuroscience research to study the role of dopamine transporters in the brain could lead to a better understanding of the underlying mechanisms of neurological disorders.
Synthesemethoden
CDMB-PZ can be synthesized using a multistep process that involves the reaction of 4-chlorobenzophenone with piperazine followed by the Friedel-Crafts acylation of 3,4-dimethylbenzoic acid. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
CDMB-PZ has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and 1-(4-chlorophenyl)-4-(3,4-dimethylbenzoyl)piperazine. It has been shown to increase dopamine levels in the brain, which is a key neurotransmitter involved in the regulation of movement, attention, and mood. CDMB-PZ has also been investigated for its potential use as a tool in neuroscience research to study the role of dopamine transporters in the brain.
Eigenschaften
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-(3,4-dimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-14-3-4-16(13-15(14)2)19(23)22-11-9-21(10-12-22)18-7-5-17(20)6-8-18/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIKUDGXQGBOSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.